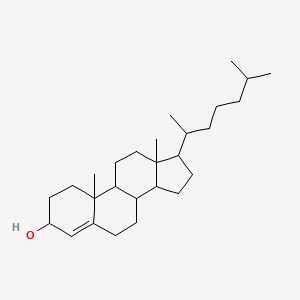

Cholest-4-en-3-ol

Description

Properties

IUPAC Name |

10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h17-19,21-25,28H,6-16H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIMGHSAOLFTOBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(CCC34C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40871731 | |

| Record name | Cholest-4-en-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14597-42-3, 517-10-2 | |

| Record name | Cholest-4-en-3-ol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=224421 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Allocholesterol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18185 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Enzymatic Biotransformation and Metabolic Pathways of Cholest 4 En 3 Ol

Biosynthesis of Cholest-4-en-3-ol from Cholesterol

The initial and obligatory step in the bacterial catabolism of cholesterol is its conversion to Cholest-4-en-3-one, which can then be reduced to this compound. nih.gov This biotransformation is primarily orchestrated by the enzyme cholesterol oxidase and is a key feature of several microbial metabolic pathways.

Role of Cholesterol Oxidase in Cholesterol Oxidation and Isomerization

Cholesterol oxidase (EC 1.1.3.6) is a flavoenzyme that plays a pivotal role in the initial breakdown of cholesterol. nih.govscirp.org It catalyzes a two-step reaction: the oxidation of the 3β-hydroxyl group of cholesterol to form the intermediate cholest-5-en-3-one, followed by the isomerization of the double bond from the Δ5 to the Δ4 position to yield the final product, cholest-4-en-3-one. researchgate.netresearchgate.netwikipedia.org This process is coupled with the reduction of molecular oxygen to hydrogen peroxide. researchgate.netwikipedia.org

The enzyme possesses a substrate-binding domain that positions the cholesterol molecule correctly over the FAD cofactor, facilitating the oxidation and subsequent isomerization. wikipedia.org The conversion of cholesterol to cholest-4-en-3-one by cholesterol oxidase is a critical step in the metabolic pathways of many microorganisms that utilize cholesterol as a source of carbon and energy. nih.gov

Reaction Catalyzed by Cholesterol Oxidase:

Microbial Conversion Pathways for this compound Production

A wide array of microorganisms are capable of transforming cholesterol into cholest-4-en-3-one, which can then be a precursor to this compound. Genera such as Arthrobacter, Enterobacter, Gordonia, Mycobacterium, and Rhodococcus are well-documented for their ability to carry out this bioconversion. nih.govijarbs.com These microbial systems are utilized in biotechnological processes for the production of various steroids. scirp.org

The efficiency of these microbial conversions can be influenced by various factors, including the choice of microbial strain, culture conditions, and the use of biphasic systems to overcome the low aqueous solubility of cholesterol. nih.gov For instance, studies using Rhodococcus sp. have demonstrated the production of high-purity cholest-4-en-3-one. researchgate.netnih.gov

| Microorganism | Bioconversion System | Key Findings/Products | Reference |

|---|---|---|---|

| Rhodococcus sp. (COX5-6) | Aqueous/organic biphasic system with extracellular cholesterol oxidase | Produced cholest-4-en-3-one with a purity of 99.78%. | nih.govresearchgate.netnih.gov |

| Pseudomonas fluorescens | Whole-cell biotransformation | Converted cholesterol to cholest-4-ene-3,6-dione (B1194378) with a 16% yield. | ijarbs.com |

| Bacillus cereus (KAVK5) | Aqueous/organic biphasic system | Yielded 1.23 g of 4-cholesten-3-one (B1668897) per bioconversion process. | japsonline.com |

| Pseudomonas sp. NCIB 10590 | Aerobic conditions | Degraded cholesterol to several products including cholest-4-en-3-one. | nih.gov |

| Burkholderia cepacia | Organic solvent system | Produces cholest-4-en-3-one and cholest-4-ene-3,6-dione. | bohrium.com |

Regulation of this compound Metabolic Flux

The metabolic flux leading to and from this compound is tightly controlled by regulating the enzymes involved in the broader cholesterol metabolic pathway. This regulation occurs at multiple levels, including enzymatic, transcriptional, and post-translational controls, ensuring that the synthesis and degradation of sterols are balanced according to cellular needs.

Enzymatic Regulation of Cholesterol Metabolism Influencing this compound Precursors

The availability of this compound is directly dependent on the pool of its ultimate precursor, cholesterol. The synthesis of cholesterol is a complex process involving over 20 enzymes, with regulation concentrated on key rate-limiting steps to rapidly control the pathway's flux. nih.govnih.gov

The primary regulated and rate-limiting enzyme in cholesterol biosynthesis is 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase (HMGCR). youtube.com This enzyme is subject to feedback inhibition by cholesterol and its derivatives. youtube.com High levels of cholesterol promote the inhibition of HMGCR, thus reducing the de novo synthesis of cholesterol and, consequently, the production of its metabolites like this compound. youtube.comnih.gov

Another critical regulatory point is the enzyme squalene (B77637) monooxygenase (also known as squalene epoxidase), which catalyzes the first oxygenation step in sterol synthesis and is also considered a rate-limiting enzyme. embopress.org Like HMGCR, it is regulated by cholesterol levels. nih.govnih.gov The coordinated regulation of these enzymes ensures that the flow through the cholesterol synthesis pathway is finely tuned. researchgate.net

Below is a table summarizing the key enzymes in cholesterol synthesis whose regulation affects the availability of precursors for this compound.

| Enzyme | Function | Regulatory Mechanism | Effect on Precursor Availability |

| HMG-CoA Reductase (HMGCR) | Rate-limiting step in cholesterol synthesis; converts HMG-CoA to mevalonate. youtube.com | Inhibited by high cholesterol levels via phosphorylation and targeted for degradation. Activated by insulin. youtube.comnih.gov | Decreased activity reduces the overall synthesis of cholesterol. |

| Squalene Monooxygenase (SM/SQLE) | A rate-limiting enzyme that converts squalene to 2,3-oxidosqualene. embopress.org | Degraded in response to high cholesterol levels. nih.govembopress.org | Decreased activity limits the flux towards lanosterol (B1674476) and subsequent cholesterol synthesis. |

| Acyl-CoA:cholesterol O-acyltransferase (ACAT) | Catalyzes the esterification of cholesterol for storage. | Activated by phosphorylation when intracellular cholesterol levels are high. nih.gov | Increased activity reduces the free cholesterol pool available for conversion. |

| Cholesterol 7α-hydroxylase | Key regulatory enzyme in the conversion of cholesterol to bile acids. | Activated by phosphorylation. nih.gov | Increased activity depletes the cholesterol pool, diverting it away from other metabolic fates. |

Transcriptional and Post-Translational Control of Related Enzymes

The expression and activity of enzymes in the cholesterol metabolic pathway are meticulously controlled at the transcriptional and post-translational levels.

Transcriptional Control: The primary drivers of transcriptional regulation of cholesterol metabolism are the Sterol Regulatory Element-Binding Proteins (SREBPs), particularly SREBP-2. begellhouse.comnumberanalytics.com When cellular cholesterol levels are low, SREBPs are processed and transported to the nucleus, where they bind to sterol regulatory elements (SREs) in the promoter regions of target genes. numberanalytics.comresearchgate.net This binding upregulates the transcription of genes encoding enzymes for cholesterol synthesis (like HMGCR and squalene synthase) and uptake. youtube.combegellhouse.com Conversely, when cholesterol levels are high, the processing of SREBPs is inhibited, leading to reduced transcription of these genes. numberanalytics.com

Other transcription factors, such as Liver X Receptors (LXRs) and Farnesoid X Receptor (FXR), also play significant roles. numberanalytics.com LXRs are activated by oxysterols (oxidized derivatives of cholesterol) and promote the expression of genes involved in cholesterol efflux and transport. nih.gov FXR is activated by bile acids and helps regulate their synthesis from cholesterol. numberanalytics.com Additionally, the tumor suppressor p53 has been shown to repress the expression of the squalene epoxidase (SQLE) gene, thereby suppressing cholesterol synthesis. embopress.org

Post-Translational Control: Post-translational modifications (PTMs) provide a rapid mechanism for controlling enzyme activity, stability, and cellular localization. nih.govnih.gov For enzymes in the cholesterol synthesis pathway, the most common PTMs are phosphorylation, ubiquitination, and acetylation. nih.govresearchgate.net

Phosphorylation: This modification typically alters an enzyme's activity. HMGCR, for example, is inhibited by phosphorylation, which is stimulated by high levels of sterols and glucagon. nih.govyoutube.comnih.gov In contrast, enzymes involved in cholesterol utilization, such as ACAT and cholesterol 7α-hydroxylase, are activated by phosphorylation. nih.gov

Ubiquitination: This process marks proteins for degradation by the proteasome. Several enzymes in the cholesterol pathway, including HMGCR and squalene monooxygenase, are targeted for ubiquitin-mediated degradation when cellular sterol levels are high. nih.govnih.gov This provides a rapid way to decrease enzyme levels and shut down the pathway.

Acetylation: Acetylation of lysine (B10760008) residues is emerging as another important regulatory PTM in metabolism. researchgate.net Several enzymes in the cholesterol synthesis pathway are known to be acetylated, which can influence their activity and stability. nih.gov

The table below outlines these control mechanisms.

| Control Mechanism | Key Molecules | Description | Target Enzymes/Processes |

| Transcriptional | SREBP-2 | A transcription factor that, in low sterol conditions, activates genes for cholesterol synthesis and uptake. numberanalytics.comresearchgate.net | HMG-CoA Reductase, Squalene Monooxygenase |

| LXR, FXR | Nuclear receptors that regulate genes involved in cholesterol efflux, transport, and bile acid synthesis. numberanalytics.comnih.gov | ABCA1, ABCG1 transporters | |

| p53 | A tumor suppressor that can transcriptionally repress SQLE expression. embopress.org | Squalene Monooxygenase (SQLE) | |

| Post-Translational | Phosphorylation | The addition of a phosphate (B84403) group, often leading to a change in enzyme activity. nih.gov | HMG-CoA Reductase (inhibited), ACAT (activated) nih.gov |

| Ubiquitination | The addition of ubiquitin, targeting the enzyme for proteasomal degradation. nih.gov | HMG-CoA Reductase, Squalene Monooxygenase | |

| Acetylation | The addition of an acetyl group, which can modulate enzyme function. researchgate.net | Multiple enzymes in the initial stages of cholesterol synthesis. nih.gov |

Physiological and Pathophysiological Relevance of Cholest 4 En 3 Ol in Non Clinical Models

Cholest-4-en-3-ol in Host-Microbe Interactions and Metabolism

Cholest-4-en-3-one is a key intermediate in the transformation of cholesterol by gut microorganisms. researchgate.net This conversion is a critical step in cholesterol catabolism within the intestinal tract, influencing both microbial and host metabolic pathways.

Contribution to Gut Microbiota-Mediated Cholesterol Catabolism

The gut microbiota plays a significant role in cholesterol metabolism, in part by converting cholesterol into coprostanol, a non-absorbable sterol. researchgate.net Cholest-4-en-3-one is a pivotal intermediate in this biotransformation pathway. researchgate.net Specific bacteria, such as Sterolibacterium denitrificans, possess enzymes like cholesterol dehydrogenase/isomerase that catalyze the initial conversion of cholesterol to Cholest-4-en-3-one. researchgate.netnih.gov This process is part of a larger metabolic function of the gut microbiome that can help regulate the amount of cholesterol available for absorption by the host. researchgate.net The transformation from cholesterol to Cholest-4-en-3-one is a foundational step before further conversion to coprostanol. nih.gov

Influence on Bacterial Survival and Pathogenesis

Cholest-4-en-3-one is not merely a passive intermediate; it is an active substrate in bacterial metabolic pathways, particularly under anoxic conditions. nih.gov In the denitrifying bacterium Sterolibacterium denitrificans, Cholest-4-en-3-one is the product of the first step in anoxic cholesterol metabolism and the substrate for the second step. nih.gov The enzyme Cholest-4-en-3-one-Δ1-dehydrogenase, a flavoprotein, catalyzes the oxidation of Cholest-4-en-3-one to cholesta-1,4-dien-3-one. nih.govresearchgate.net This reaction is a crucial part of the bacterium's ability to utilize cholesterol as a carbon source for growth in the absence of oxygen. nih.gov The enzyme can also act on other steroids like progesterone (B1679170) and testosterone, indicating a broader role in steroid metabolism within the bacterium. nih.govresearchgate.net

Systemic Metabolic Effects of this compound in Animal Models

Studies in murine models have demonstrated that dietary administration of Cholest-4-en-3-one can produce significant systemic metabolic effects, particularly concerning lipid and cholesterol homeostasis.

Alleviation of Hyperlipidemia and Hepatic Cholesterol Accumulation in Murine Models

Research has shown that dietary supplementation with Cholest-4-en-3-one can mitigate conditions of hyperlipidemia and the buildup of cholesterol in the liver. In obese and diabetic db/db mice, a diet containing 0.25% Cholest-4-en-3-one for four weeks led to a significant reduction in both hyperlipidemia and hepatic cholesterol accumulation. nih.govnih.gov This lipid-lowering effect is partly attributed to an increase in the excretion of lipids, as evidenced by higher levels of free fatty acids and neutral steroids found in the feces of these mice. nih.gov Other studies have also reported that 3-oxo derivatives of cholesterol, including Cholest-4-en-3-one, markedly inhibit the increase in serum triglyceride and cholesterol levels in animal models. nih.gov

Table 1: Effects of Dietary Cholest-4-en-3-one in Murine Models

| Model | Intervention | Key Findings | Reference |

|---|---|---|---|

| Obese, diabetic db/db mice | 0.25% Cholest-4-en-3-one diet for 4 weeks | Alleviated hyperlipidemia and hepatic cholesterol accumulation. Increased fecal excretion of free fatty acids and neutral steroids. | nih.gov, nih.gov |

| CDF1 mice | 0.5% Cholest-4-en-3-one diet | Trend of decreased serum triglycerides and chylomicrons. | nih.gov |

This compound as a Precursor in Endogenous Steroid Production Pathways

Beyond its role in cholesterol catabolism and lipid regulation, Cholest-4-en-3-one can also serve as a building block for the synthesis of other endogenous steroids. However, its efficiency as a precursor can vary. In a study involving male rats, Cholest-4-en-3-one was shown to be only a weakly effective precursor for the biosynthesis of corticosteroids in the adrenal glands. nih.gov While its administration led to a decrease in the production of corticosteroids from endogenous precursors, experiments with labeled Cholest-4-en-3-one confirmed its limited conversion. nih.gov This indicates that while it can enter steroidogenic pathways, it is not a primary or efficient substrate for corticosteroid production under the studied conditions. nih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| Androst-4-en-3,17-dione |

| Cholest-4-en-3-one |

| Cholesta-1,4-dien-3-one |

| Cholestanol (B8816890) (5α-cholestan-3β-ol) |

| Cholesterol |

| Coprostanol (5β-cholestan-3β-ol) |

| Corticosterone |

| Cortisone |

| Desmosterol |

| Estrone |

| 18-hydroxydeoxycorticosterone |

| Progesterone |

| Testosterone |

Advanced Methodologies and Analytical Strategies in Cholest 4 En 3 Ol Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, providing the means to separate complex mixtures into their individual components. For Cholest-4-en-3-ol, several chromatographic techniques are instrumental.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Gas Chromatography (GC) is a widely accepted and powerful technique for the analysis of sterols, including this compound and its oxidized derivatives, known as oxysterols. researchgate.net GC methods, particularly when coupled with mass spectrometry (GC-MS), offer high resolution, good selectivity, and low detection limits. researchgate.netoup.com For GC analysis, sterols are typically derivatized into trimethylsilyl (TMS) ethers to improve their volatility and peak shape. researchgate.netaocs.org Fast GC methods have been developed that can significantly reduce analysis time to as little as 3.5 minutes while maintaining satisfactory resolution and sensitivity comparable to conventional GC/MS. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) serves as a valuable alternative, especially for sterols that may be sensitive to the high temperatures and derivatization procedures required for GC analysis. nih.gov HPLC coupled with mass spectrometry (HPLC-MS) allows for the simultaneous separation and quantification of various sterols without the need for derivatization. rsc.org While HPLC/MS might offer less resolution and lower sensitivity than GC/MS for some compounds, it provides a distinct advantage for the direct measurement of more labile molecules. nih.gov The development of HPLC methods using unique solvent combinations and specialized columns, such as pentafluorophenyl (PFP) stationary phases, has proven effective for the separation, identification, and quantification of plasma sterols. researchgate.netnih.gov

| Technique | Key Advantages | Common Applications in this compound Research | Typical Conditions |

|---|---|---|---|

| Gas Chromatography (GC) | High resolution, high sensitivity, well-established methods. researchgate.net | Quantification of this compound and related oxysterols in biological and food samples. nih.govmdpi.com | Requires derivatization (e.g., silylation); Capillary columns (e.g., dimethyl-polysiloxane coated). researchgate.netnih.gov |

| High-Performance Liquid Chromatography (HPLC) | No derivatization needed, suitable for heat-sensitive compounds. nih.govrsc.org | Direct analysis of this compound and labile sterols. nih.gov | Reversed-phase columns (e.g., C18, PFP); Mobile phases often include methanol, acetonitrile, and formic acid. rsc.orgnih.govnih.gov |

Thin-Layer Chromatography (TLC) for Sterol Fraction Isolation

Thin-Layer Chromatography (TLC) is a fundamental and cost-effective technique used for the separation and isolation of sterol fractions from complex lipid mixtures. researchgate.netrockefeller.edu In the analysis of this compound, TLC is often employed as a preliminary purification step to isolate the broader sterol fraction from a sample's unsaponifiable matter before further analysis by GC or HPLC. researchgate.netaocs.org

The principle of TLC involves spotting the sample onto a plate coated with an adsorbent material, like silica gel, and developing it in a solvent system. rockefeller.edu Different classes of sterols, such as 4-desmethylsterols, 4-monomethylsterols, and 4,4′-dimethylsterols, can be separated based on their differing polarities. researchgate.net For instance, in an in vitro assay, TLC was used to separate the reaction mixture, where 4-methyl sterols migrated more slowly than their 4-desmethyl counterparts. acs.orgnih.gov The separated bands can then be visualized, scraped from the plate, and the sterols extracted for more detailed quantitative analysis. aocs.org

Mass Spectrometry-Based Approaches for Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of sterols. When coupled with chromatographic separation, it provides a powerful analytical platform.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS, making it one of the most widely used techniques for sterol analysis. researchgate.netmdpi.com It is routinely used to determine the content of sterol oxidation products in various food and biological matrices. nih.govmdpi.com Following separation on the GC column, the molecules are ionized, and the resulting mass fragmentation patterns are compared with mass spectral libraries for definitive identification. nih.govnih.gov

For robust analysis, an internal standard is typically added to aid in the identification based on relative retention time and for accurate quantification. aocs.org The technique is highly sensitive, with detection limits often in the picogram per milliliter range for many sterol compounds. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Tandem Mass Spectrometry

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers enhanced specificity and sensitivity for sterol analysis. oup.comrsc.org This technique is particularly useful for analyzing complex biological samples, such as human serum, where it can simultaneously identify and quantify oxysterols, phytosterols, and cholesterol precursors in a single run. rsc.org A significant advantage of LC-MS/MS is that it often does not require the laborious derivatization steps common in GC-MS. oup.com

In tandem mass spectrometry (MS/MS), a precursor ion corresponding to the molecule of interest is selected and fragmented to produce product ions. This process, often performed in Multiple Reaction Monitoring (MRM) mode, provides very high selectivity and allows for accurate quantification even in the presence of co-eluting substances. nih.gov To enhance ionization efficiency for neutral sterols like this compound, derivatization with reagents like Girard P can be employed to introduce a charged group, improving sensitivity by over 1000-fold in electrospray ionization (ESI) mode. nih.govacs.org

| Technique | Principle | Advantages in this compound Research | Key Research Findings |

|---|---|---|---|

| GC-MS | Separation by GC followed by ionization and mass analysis. researchgate.net | High sensitivity and specificity; provides structural information from fragmentation patterns. nih.govnih.gov | Enabled the identification and quantification of this compound in various natural extracts and secretions. nih.govresearchgate.netresearchgate.net |

| LC-MS/MS | Separation by HPLC with two stages of mass analysis for high selectivity. oup.com | Allows for high-throughput sterol profiling without derivatization; excellent for complex matrices. rsc.orgnih.gov | Developed for the simultaneous determination of multiple sterol classes, including oxysterols, in human serum with high precision. oup.comrsc.org |

| AIMS | Direct ionization of samples in their native state with minimal preparation. | Extremely rapid analysis, suitable for high-throughput screening. researchgate.net | Demonstrated for fingerprinting sterols in oils and fats, allowing for rapid sample grouping based on fat type. researchgate.net |

Ambient Ionization Mass Spectrometry (AIMS) for Rapid Analysis

Ambient Ionization Mass Spectrometry (AIMS) represents a newer class of MS techniques that allows for the rapid analysis of samples in their native environment with minimal or no sample preparation. researchgate.net Techniques like Direct Analysis in Real Time (DART) mass spectrometry fall under this category. Sterols, which can be challenging to ionize using traditional methods like ESI, can be analyzed directly using AIMS without the need for derivatization. researchgate.net

This approach is particularly valuable for the high-throughput fingerprinting of sterols and related compounds in samples like vegetable and animal oils. researchgate.net While not yet widely applied specifically to this compound, the methodology shows great promise for the rapid screening and characterization of sterol profiles in various matrices, significantly reducing analysis time compared to traditional chromatographic methods. researchgate.netnih.gov

Spectroscopic Techniques for Structural Elucidation and Characterization

The precise structural determination and characterization of this compound rely on a suite of advanced spectroscopic techniques. These methods provide detailed information about the molecule's atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. While direct experimental NMR data for this compound is not extensively published, the expected spectral features can be inferred from the well-documented spectra of its precursor, Cholest-4-en-3-one, and general principles of NMR spectroscopy.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to the different hydrogen atoms in the molecule. The proton attached to the carbon bearing the hydroxyl group (C3) would likely appear as a multiplet in the range of 3.5-4.5 ppm. The vinylic proton at C4 would resonate further downfield, typically in the 5.0-6.0 ppm region, due to the deshielding effect of the double bond. The numerous methyl and methylene protons of the steroid nucleus and the side chain would give rise to a complex series of overlapping signals in the upfield region of the spectrum (approximately 0.6-2.5 ppm).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, the carbon atom attached to the hydroxyl group (C3) would be expected to have a chemical shift in the range of 65-75 ppm. The olefinic carbons, C4 and C5, would appear in the downfield region, typically between 120 and 140 ppm. The remaining saturated carbons of the steroid ring system and the side chain would resonate in the upfield region of the spectrum. The chemical shifts of the methyl carbons are expected to be observed at the highest field.

For comparison, the detailed NMR data for the closely related compound, Cholest-4-en-3-one, has been extensively reported. In Cholest-4-en-3-one, the C3 carbonyl carbon signal is observed at approximately 199.6 ppm, which is significantly downfield compared to the expected C3 signal in this compound due to the strong deshielding effect of the carbonyl group nih.gov. The vinylic proton at C4 in Cholest-4-en-3-one appears around 5.73 ppm nih.govijarbs.comnih.gov.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound vs. Experimental Data for Cholest-4-en-3-one

| Carbon Atom | Predicted Chemical Shift (ppm) for this compound | Experimental Chemical Shift (ppm) for Cholest-4-en-3-one nih.gov |

| C1 | 30-40 | 35.7 |

| C2 | 25-35 | 33.9 |

| C3 | 65-75 | 199.6 |

| C4 | 120-130 | 123.8 |

| C5 | 135-145 | 171.6 |

| C10 | 35-45 | 38.6 |

| C13 | 40-50 | 42.4 |

| C18 | 10-15 | 12.1 |

| C19 | 15-20 | 17.4 |

Note: The predicted chemical shifts for this compound are estimates based on the known effects of substituting a ketone with a hydroxyl group and should be considered approximate.

Infrared (IR) Spectroscopy and Ultraviolet-Visible (UV-Vis) Spectrophotometry

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the IR spectrum of this compound, the most characteristic absorption would be a broad band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the hydroxyl group. The broadness of this peak is due to hydrogen bonding. Additionally, a C=C stretching vibration for the double bond in the steroid ring would be expected around 1650-1670 cm⁻¹. The C-O stretching vibration of the alcohol would likely appear in the 1000-1200 cm⁻¹ region. For comparison, the IR spectrum of Cholest-4-en-3-one shows a strong absorption band for the C=O stretch of the conjugated ketone at approximately 1672-1685 cm⁻¹ and a C=C stretch around 1620 cm⁻¹ nih.govmdpi.com.

Ultraviolet-Visible (UV-Vis) Spectrophotometry: UV-Vis spectrophotometry provides information about the electronic transitions within a molecule and is particularly useful for detecting conjugated systems. This compound, containing an isolated double bond, is expected to have a maximum absorption (λmax) in the far UV region, likely below 200 nm, which is characteristic of non-conjugated alkenes. In contrast, its precursor, Cholest-4-en-3-one, possesses an α,β-unsaturated ketone chromophore, which results in a strong UV absorption at a longer wavelength, typically around 241 nm nih.gov. This significant difference in the UV-Vis spectra can be a valuable tool for distinguishing between the two compounds and for monitoring the conversion of Cholest-4-en-3-one to this compound.

Isotopic Labeling Strategies for Metabolic Pathway Tracing

Isotopic labeling is an indispensable technique for tracing the metabolic fate of molecules in biological systems. By replacing one or more atoms of a compound with their heavier, stable isotopes (e.g., ²H or ¹³C) or radioactive isotopes (e.g., ³H or ¹⁴C), researchers can follow the molecule's journey through various metabolic pathways.

Application of Deuterated Cholest-4-en-3-one as Internal Standards

In the context of studying this compound, the use of deuterated Cholest-4-en-3-one as an internal standard is a highly relevant strategy. Since this compound is a potential metabolite of Cholest-4-en-3-one, analytical methods developed to quantify the ketone can be adapted to study the alcohol. Deuterium-labeled steroids are widely used as internal standards in mass spectrometry-based quantification methods due to their similar chemical and physical properties to the unlabeled analyte, but with a distinct mass-to-charge ratio.

The synthesis of deuterated Cholest-4-en-3-ones has been described in the literature, often involving the reduction of a suitable precursor with a deuterated reducing agent like lithium aluminum deuteride (LiAlD₄), followed by oxidation and dehydration steps researchgate.net. These labeled compounds can be added to biological samples to accurately quantify the endogenous levels of Cholest-4-en-3-one and, by extension, to study its conversion to this compound.

Radiolabeled Cholesterol for Biotransformation Studies

The biotransformation of cholesterol is a complex process that can lead to the formation of various metabolites, including Cholest-4-en-3-one and potentially this compound. The use of radiolabeled cholesterol, such as [¹⁴C]-cholesterol or [³H]-cholesterol, has been a classical and powerful approach to study these metabolic pathways.

In a typical experiment, radiolabeled cholesterol is administered to an in vitro or in vivo model system. After a specific incubation period, the metabolites are extracted and separated using chromatographic techniques. The presence of radioactivity in the fractions corresponding to Cholest-4-en-3-one and this compound would provide direct evidence of their formation from cholesterol. This approach allows for the qualitative and quantitative assessment of the metabolic flux through these pathways. For instance, studies have utilized radiolabeled cholesterol to investigate its conversion to cholest-4-en-3-one in rat liver microsomes nih.gov.

In Vitro and Ex Vivo Experimental Models for this compound Investigation

The study of this compound metabolism and its biological effects relies on the use of various in vitro and ex vivo experimental models. These systems allow for controlled investigations into the biochemical pathways involving this compound.

In Vitro Models:

Cell Lines: Various cell lines, such as liver cancer cells (e.g., HepG2), breast cancer cells (e.g., MCF-7), and intestinal cells (e.g., Caco-2), can be used to study the metabolism of steroids. These cells can be incubated with Cholest-4-en-3-one to investigate its potential reduction to this compound. The formation of the alcohol can be monitored over time using analytical techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Subcellular Fractions: Microsomes, which are vesicles formed from the endoplasmic reticulum, are rich in drug-metabolizing enzymes, including reductases that can convert ketones to alcohols. Liver microsomes, in particular, are a standard in vitro model for studying steroid metabolism nih.gov. Incubating Cholest-4-en-3-one with liver microsomes in the presence of necessary cofactors like NADPH can be used to investigate the enzymatic formation of this compound.

Ex Vivo Models:

Tissue Slices and Homogenates: The use of precision-cut tissue slices or tissue homogenates from organs like the liver, adrenal gland, or intestine provides a more complex and physiologically relevant environment for metabolic studies compared to cell lines. These models retain the multicellular architecture and some of the cell-cell interactions of the original tissue. Tissues from animal models can be incubated with Cholest-4-en-3-one to study its conversion to this compound in a more integrated system.

Interactive Data Table: Experimental Models for Studying this compound Formation

| Model System | Description | Application in this compound Research | Key Findings/Potential Insights |

| In Vitro | |||

| Liver Cell Lines (e.g., HepG2) | Cultured human liver cancer cells that retain many liver-specific metabolic functions. | Incubation with Cholest-4-en-3-one to monitor the formation of this compound. | Identification of enzymes involved in the reduction and the kinetics of the reaction. |

| Liver Microsomes | Subcellular fraction containing endoplasmic reticulum-bound enzymes. | Study of the enzymatic reduction of Cholest-4-en-3-one to this compound. | Determination of enzyme kinetics (Km, Vmax) and cofactor requirements. Rat liver microsomes have been shown to convert cholesterol to cholest-4-en-3-one nih.gov. |

| Ex Vivo | |||

| Liver Tissue Slices | Thin slices of fresh liver tissue that maintain cellular architecture and viability for a limited time. | Incubation with Cholest-4-en-3-one to assess its metabolism in a more physiologically relevant context. | Understanding the interplay of different cell types in the liver in the metabolism of Cholest-4-en-3-one. |

| Intestinal Tissue Explants | Sections of intestinal tissue cultured in vitro. | Investigation of the role of gut tissue and its microbiome in the potential reduction of Cholest-4-en-3-one. | Elucidation of the contribution of intestinal metabolism to the overall fate of ingested or endogenously formed Cholest-4-en-3-one. |

Two-Dimensional (2D) Cell Culture Systems for Mechanistic Studies

Two-dimensional (2D) cell culture, where cells are grown in a monolayer on a flat substrate, represents a foundational technique for investigating the molecular mechanisms of sterols. While numerous studies have utilized 2D culture settings to explore the broader relationship between cholesterol and various cellular processes, including cancer, these models possess inherent limitations. frontiersin.orgnih.gov For instance, cells grown in 2D may not fully replicate the complex cellular architecture, cell-cell interactions, and signaling pathways that occur in a three-dimensional in vivo environment.

Specific mechanistic studies focusing solely on this compound in 2D cell culture systems are not extensively detailed in the current body of scientific literature. Much of the research on related compounds, such as the oxidized form Cholest-4-en-3-one, has utilized 2D models like the MCF-7 and MDA-MB-231 breast cancer cell lines to investigate effects on cell viability and migration. nih.govresearchgate.netnih.gov These studies highlight the utility of 2D systems for initial screenings and for dissecting specific molecular pathways, though the direct application and findings related to this compound remain an area for future investigation.

Three-Dimensional (3D) Spheroid and Organoid Models in Sterol Research

To overcome the limitations of 2D cultures, three-dimensional (3D) spheroid and organoid models are increasingly being employed in sterol research to better recapitulate in vivo cellular architecture and function. frontiersin.orgnih.gov Spheroids are multicellular aggregates that can mimic tumor features and gene expression patterns more closely than monolayer cultures. nih.gov Organoids are self-organizing, organotypic structures derived from stem cells that can mimic the structure and function of their corresponding in vivo organ. nih.gov

These advanced 3D models have proven useful in studying the role of cholesterol metabolism in disease, revealing that the transition from a 2D to a 3D environment can significantly alter the transcriptome of cancer cells, particularly concerning cholesterol homeostasis. frontiersin.org While these models are being used to delineate the role of cholesterol in cancer, specific research applying 3D spheroid and organoid models to investigate the direct effects of this compound is not yet widely published. The potential of these systems to provide a more accurate depiction of human pathophysiology makes them a promising avenue for future studies on the specific roles of this compound. frontiersin.org

Microbial Culture Systems for Bioconversion and Enzyme Studies

Microbial culture systems are instrumental in studying the bioconversion of sterols and the enzymes involved in these transformations. This compound is recognized as an intermediate in the microbial conversion of cholesterol to other steroids. The indirect pathway for the microbial conversion of cholesterol to coprostanol, for example, involves the intermediate formation of 4-cholesten-3-one (B1668897). nih.gov This initial step is catalyzed by enzymes such as cholesterol oxidase and 3β-hydroxy-Δ⁵-steroid dehydrogenase, which first oxidize the 3β-hydroxy group of cholesterol and then isomerize the double bond to yield 4-cholesten-3-one. nih.gov

Numerous microorganisms, including species from the genera Rhodococcus, Arthrobacter, Enterobacter, Gordonia, and Mycobacterium, are known to transform cholesterol into Cholest-4-en-3-one. nih.govijarbs.com These bioconversions are typically achieved using whole cells as biocatalysts or isolated enzymes like cholesterol oxidase. nih.gov The study of these microbial systems, often in aqueous/organic biphasic systems to overcome the low water solubility of sterols, is crucial for understanding the enzymatic processes that produce and modify cholesterol derivatives, including the formation pathway involving this compound. nih.gov

| Microorganism Genus | Role in Sterol Bioconversion |

| Rhodococcus | Transformation of cholesterol to Cholest-4-en-3-one. nih.govijarbs.com |

| Arthrobacter | Transformation of cholesterol to Cholest-4-en-3-one. nih.govijarbs.com |

| Enterobacter | Transformation of cholesterol to Cholest-4-en-3-one. nih.govijarbs.com |

| Gordonia | Transformation of cholesterol to Cholest-4-en-3-one. nih.govijarbs.com |

| Mycobacterium | Transformation of cholesterol to Cholest-4-en-3-one. nih.govijarbs.com |

Molecular and Cellular Biology Techniques

A variety of molecular and cellular biology techniques are essential for dissecting the effects of sterols at the genetic, protein, and functional levels. These methods allow for a detailed analysis of how compounds like this compound influence cellular behavior.

Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analysis

Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) is a highly sensitive technique used to measure the expression levels of specific genes. In the context of sterol research, RT-qPCR can be used to analyze how a compound affects the transcription of genes involved in lipid metabolism, cell signaling, and other pathways.

While specific RT-qPCR studies focused on the effects of this compound are limited, research on the closely related metabolite, Cholest-4-en-3-one, demonstrates the utility of this technique. For example, RT-qPCR has been used to evaluate the expression of enzymes involved in lipogenesis (ACC1, FASN, SCD1) and cholesterol synthesis (HMGCR), as well as cholesterol efflux transporters (ABCG1 and ABCA1) in breast cancer cell lines. researchgate.netnih.gov Such studies have shown that Cholest-4-en-3-one treatment can decrease the mRNA expression of lipogenic and cholesterol synthesis enzymes while increasing the expression of cholesterol transporters. researchgate.netnih.gov This methodology provides a framework for how the specific effects of this compound on gene expression could be precisely quantified.

Western Blot Analysis for Protein Expression and Post-Translational Modifications

Western blot analysis is a widely used technique to detect and quantify specific proteins in a sample. This method is crucial for determining whether changes in gene expression, as measured by RT-qPCR, translate to changes in protein levels. It can also be used to investigate post-translational modifications of proteins.

Cellular Functional Assays (e.g., migration, viability)

Cellular functional assays are critical for understanding the physiological impact of a compound on cell behavior. Common assays include the MTT assay for cell viability, and the wound healing and Transwell migration assays for assessing cell motility.

Research on the effects of Cholest-4-en-3-one has utilized these assays extensively. For instance, the MTT assay has been used to show a dose- and time-dependent reduction in the viability of breast cancer cells. nih.gov The wound healing assay, where a scratch is made in a cell monolayer, and the Transwell migration assay, which uses a porous membrane, have both demonstrated that Cholest-4-en-3-one can reduce the migration of cancer cells. nih.govresearchgate.net These established functional assays are directly applicable to future research aimed at characterizing the specific biological activities of this compound.

| Assay Type | Purpose | Example Finding with Related Compound (Cholest-4-en-3-one) |

| MTT Assay | Measures cell viability and proliferation. | Reduced viability of MCF-7 and MDA-MB-231 breast cancer cells. nih.gov |

| Wound Healing Assay | Assesses cell migration and wound closure. | Reduced migration of MDA-MB-231 cells. nih.gov |

| Transwell Migration Assay | Quantifies cell migration through a porous membrane. | Reduced migration capacity of MDA-MB-231 cells. nih.gov |

Emerging Research Avenues and Future Perspectives for Cholest 4 En 3 Ol

Elucidation of Novel Biological Activities and Signaling Pathways

Recent investigations have moved beyond the compound's role as a simple intermediate, revealing a spectrum of biological effects. Cholest-4-en-3-one, the direct metabolic product of Cholest-4-en-3-ol oxidation, has demonstrated notable activities against conditions like obesity, liver disease, and keratinization. nih.govijarbs.comresearchgate.netnih.gov Research has expanded to uncover its potential in oncology, where it exhibits antitumor properties by inhibiting cancer cell growth and suppressing metastasis. nih.gov

A significant breakthrough has been the identification of its mechanism in breast cancer cells. Studies on MCF-7 and MDA-MB-231 cell lines show that cholest-4-en-3-one reduces cell viability and migration. nih.gov It achieves this by decreasing lipogenesis and disrupting membrane rafts, which are crucial for cancer cell signaling. nih.gov This action is mediated through the Liver X Receptor (LXR), a nuclear receptor pivotal to cholesterol homeostasis. Cholest-4-en-3-one acts as an LXR agonist, increasing the expression of cholesterol efflux transporters like ABCA1 and ABCG1. nih.gov This LXR-dependent pathway highlights a sophisticated signaling role for the compound. nih.gov

Furthermore, its derivative, olesoxime (B7910238) (cholest-4-en-3-one, oxime), has been identified as a promising neuroprotective agent and a drug candidate for devastating conditions such as amyotrophic lateral sclerosis (ALS) and spinal muscular atrophy. ijarbs.comnih.govresearchgate.net The neuroprotective mechanism of olesoxime is thought to involve its direct binding to key components of the mitochondrial permeability transition pore, specifically the voltage-dependent anion channel (VDAC) and the translocator protein 18 kDa (TSPO). researchgate.net In animal models, dietary supplementation with cholest-4-en-3-one has been shown to alleviate hyperlipidemia, reduce cholesterol accumulation in the liver, and decrease hyperinsulinemia in diabetic mice. nih.gov This effect appears to be driven by an increase in lipid excretion and a suppression of cholesterol synthesis in tissues outside the liver. nih.gov

Table 1: Reported Biological Activities of this compound and its Derivatives

| Activity | Compound | Model System/Cell Line | Key Findings |

|---|---|---|---|

| Antitumor | Cholest-4-en-3-one | Breast cancer cells (MCF-7, MDA-MB-231) | Decreases cell viability and migration; disrupts membrane rafts; acts as an LXR agonist, increasing ABCA1/ABCG1 expression. nih.gov |

| Metabolic Regulation | Cholest-4-en-3-one | Diabetic (db/db) mice | Alleviates hyperlipidemia, hepatic cholesterol accumulation, and hyperinsulinemia; increases fecal lipid excretion. nih.gov |

| Anti-obesity | Cholesten-3-ones | Mice | Inhibit body weight gain, body fat accumulation, and reduce serum triglyceride and cholesterol levels. nih.gov |

| Neuroprotection | Olesoxime (cholest-4-en-3-one, oxime) | In vitro motor neurons; neonatal rats; SOD1(G93A) transgenic mice | Promotes motor neuron survival; rescues neurons from axotomy-induced death; improves motor performance and extends survival in an ALS model. researchgate.net |

| Anti-leishmaniasis | Cholest-4-en-3-one | Not specified | Exhibits activity against Leishmania. nih.gov |

| Enzyme Inhibition | Cholest-4-en-3-one | Not specified | Shows inhibitory activity on beta-secretase 1, a target in Alzheimer's disease. nih.gov |

Advanced Biocatalysis and Industrial Applications in Steroid Synthesis

Cholest-4-en-3-one is a valuable precursor for the synthesis of various steroid-based pharmaceuticals, including anabolic drugs and contraceptive hormones. nih.govijarbs.com It serves as a key starting material for producing important drug intermediates like androst-4-ene-3,17-dione (AD) and androsta-1,4-diene-3,17-dione (B159171) (ADD). ijarbs.com The conversion of cholesterol to cholest-4-en-3-one via the oxidation of this compound is a critical step. While chemical methods like Oppenauer oxidation exist, they often involve hazardous solvents and complex procedures. nih.govijarbs.com

Consequently, advanced biocatalysis using whole microbial cells or purified enzymes has become the preferred route for a more sustainable and efficient synthesis. The enzyme cholesterol oxidase (COD) is central to this biotransformation. nih.govresearchgate.net Researchers have successfully employed various microorganisms, such as Rhodococcus sp., Arthrobacter simplex, and Castellaniella sp., to catalyze this reaction. nih.govresearchgate.netorientjchem.org

A significant advancement is the use of aqueous/organic two-phase systems. nih.govresearchgate.net This technique simplifies the production process and facilitates the separation and purification of the final product. nih.govnih.gov One optimized process using COD from a Rhodococcus strain achieved a final product purity of 99.78%. nih.govnih.gov This high-purity production method is scalable for industrial applications, offering the potential to significantly lower costs while ensuring a high-quality product. nih.govresearchgate.net These biocatalytic strategies represent a cornerstone of white biotechnology, enabling the efficient and environmentally friendlier production of essential steroid drug precursors. orientjchem.org

Table 2: Examples of Biocatalytic Production of Cholest-4-en-3-one

| Microorganism/Enzyme | Substrate | System | Key Outcomes |

|---|---|---|---|

| Cholesterol Oxidase from Rhodococcus sp. | Cholesterol | Aqueous/organic two-phase system | Simplified production and purification; achieved 99.78% product purity; scalable for industrial production. nih.govresearchgate.netnih.gov |

| Arthrobacter simplex | Cholesterol | Aqueous/organic solvent two-phase system | Successfully produced cholest-4-en-3-one, ADD, and androst-4-en-3,17-dione. orientjchem.org |

| Castellaniella sp. | Cholesterol | Aqueous/n-decane biphasic system | Achieved 73% bioconversion of cholesterol to 4-cholesten-3-one (B1668897) after 3 hours. researchgate.net |

| Burkholderia cepacia | Cholesterol | Organic solvents | Demonstrated the capacity to produce cholest-4-en-3-one and cholest-4-ene-3,6-dione (B1194378). ijarbs.com |

Computational and Systems Biology Approaches for Network Integration

The era of "big data" has ushered in computational and systems biology, which seek to understand the holistic function of biological systems rather than focusing on individual molecules in isolation. nih.gov These approaches are particularly well-suited for integrating a compound like this compound into the vast and interconnected network of sterol metabolism. Instead of viewing it as a single node, systems biology models can map its interactions with a multitude of components within a cell or organism. nih.gov

The discovery that Cholest-4-en-3-one is an LXR agonist is a prime example of a data point that can be powerfully leveraged in a systems biology context. nih.gov Computational models can simulate the downstream consequences of LXR activation by this specific molecule. This allows researchers to predict its influence on entire gene networks that control not only cholesterol transport (e.g., ABCA1, ABCG1) but also inflammation, lipogenesis, and other metabolic pathways. nih.govnih.gov

By integrating data from genomics, proteomics, and metabolomics, these computational approaches can generate testable hypotheses about new functions or therapeutic uses for this compound. nih.gov For instance, network analysis could reveal unexpected connections between LXR activation by this compound and pathways involved in other diseases, paving the way for drug repositioning efforts. nih.gov Ultimately, systems pharmacology aims to build quantitative models that can predict the effects of molecules like this compound on complex disease states, moving towards a more predictive and holistic understanding of its biological role. nih.gov

Interdisciplinary Research Connecting Sterol Metabolism with Broader Biological Contexts

The study of sterol metabolism, including the pathways involving this compound, inherently crosses disciplinary boundaries, linking biochemistry with immunology, developmental biology, and even ecology. Sterols are fundamental signaling molecules that regulate a vast array of processes, from energy homeostasis to development and immunity. nih.gov These regulatory actions are often mediated by nuclear hormone receptors, which act as sensors for metabolic and environmental status. nih.gov

The link to immunology is particularly compelling. The LXR receptor, which is activated by Cholest-4-en-3-one, plays a central role in modulating inflammation and innate immunity. nih.govnih.gov This suggests that this compound could have an immunomodulatory function, representing a potential avenue for research in inflammatory and autoimmune diseases.

Developmental biology offers another fascinating context. In the nematode C. elegans, the conversion of cholesterol to cholest-4-en-3-one is a critical step in the biosynthesis of dafachronic acids. mdpi.com These steroid hormones bind to the DAF-12 nuclear receptor to control the choice between reproductive development and entry into a stress-resistant "dauer" stage. mdpi.com This highlights an evolutionarily ancient mechanism linking sterol metabolism directly to major life-history decisions.

Even in plant biology, analogous pathways underscore the fundamental importance of sterol modifications. Plants utilize a diverse array of sterols to modulate membrane fluidity and respond to environmental stress. nih.gov While plant and animal sterol profiles differ, the enzymatic machinery and the principle of converting sterols into signaling molecules (like brassinosteroids) or defensive compounds are shared themes. nih.gov Research into this compound, therefore, does not exist in a vacuum; it contributes to a broader understanding of how life, across different kingdoms, harnesses sterol chemistry to navigate and regulate complex biological processes.

Q & A

Q. What analytical methods are recommended for identifying and quantifying Cholest-4-en-3-ol in biological samples?

Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are widely used. GC-MS is preferred for volatile derivatives, while HPLC with UV/RI detection suits non-volatile forms. For example, in musk analysis, derivatives like 4-methyl-3α-cholest-4-en-3-ol were quantified using GC-MS with statistical validation (P<0.01) . Ensure calibration with certified standards and cross-validate using nuclear magnetic resonance (NMR) for structural confirmation .

Q. How can researchers ensure the purity of synthesized this compound derivatives?

Combine chromatographic techniques (e.g., thin-layer chromatography, TLC) with spectroscopic methods. For new derivatives, provide NMR (¹H, ¹³C), IR, and high-resolution mass spectrometry (HRMS) data. For known compounds, compare retention times and spectral profiles with literature. Purity thresholds (>95%) should be confirmed via HPLC with diode-array detection .

Q. What biological systems are suitable for studying this compound’s metabolic role?

Use in vitro models like hepatic cell lines (e.g., HepG2) to assess sterol metabolism. In vivo, rodent models are common for tracking cholesterol biosynthesis pathways. Recent studies highlight its presence in abnormal musk gland secretions, suggesting specialized roles in endocrine signaling .

Advanced Research Questions

Q. How should researchers address contradictory data on this compound’s abundance in different biological contexts?

Contradictions may arise from sample preparation or analytical variability. For instance, 4-methyl-3α-cholest-4-en-3-ol levels varied significantly between normal and abnormal musk samples. Mitigate this by standardizing extraction protocols (e.g., solvent polarity, temperature) and including internal standards (e.g., deuterated analogs) for normalization . Perform power analyses to ensure sample sizes (e.g., n≥5) meet statistical rigor .

Q. What experimental designs are optimal for studying this compound’s interaction with lipid membranes?

Employ biophysical techniques:

Q. How can computational chemistry improve the synthesis of this compound analogs?

Use density functional theory (DFT) to predict reaction pathways and intermediates. Tools like Gaussian or ORCA optimize stereochemical outcomes, reducing trial-and-error synthesis. For example, the (3β)-Cholest-4-en-3-ol configuration was confirmed via computational NMR chemical shift calculations .

Q. What ethical considerations apply to animal studies involving this compound?

- Adhere to the "3Rs" (Replacement, Reduction, Refinement).

- For musk deer studies, comply with CITES regulations and ensure humane tissue sampling.

- Disclose conflicts of interest and data-sharing plans in proposals .

Methodological Challenges & Solutions

Q. How to resolve spectral overlaps in this compound characterization?

- Use 2D NMR (e.g., COSY, HSQC) to distinguish proton environments.

- For GC-MS, employ derivatization (e.g., silylation) to enhance peak resolution .

Q. What strategies validate this compound’s role in cholesterol biosynthesis pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.